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molecular formula C15H12N2O3 B8418524 (4-Benzyloxy-3-nitrophenyl)acetonitrile

(4-Benzyloxy-3-nitrophenyl)acetonitrile

Cat. No. B8418524
M. Wt: 268.27 g/mol
InChI Key: NZYBPPHFWOWHIX-UHFFFAOYSA-N
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Patent
US04958026

Procedure details

111.0 g of 4-benzyloxy-3-nitrobenzyl chloride and 21.6 g of sodium cyanide in 800 ml of dimethyl sulfoxide are stirred for 2.5 hours at 40° C., then poured into 1.6 1 of ice water. The solid product is recrystallized from ethanol, yielding 95.0 g of (4-benzyloxy-3-nitrophenyl)acetonitrile, mp 91°-97° C.
Name
4-benzyloxy-3-nitrobenzyl chloride
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][C:10]=1[N+:17]([O-:19])=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:20]#[N:21].[Na+]>CS(C)=O>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][C:20]#[N:21])=[CH:11][C:10]=1[N+:17]([O-:19])=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-benzyloxy-3-nitrobenzyl chloride
Quantity
111 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(CCl)C=C1)[N+](=O)[O-]
Name
Quantity
21.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid product is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CC#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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